N-[3-(acetylamino)phenyl]-2-hydroxyquinoline-4-carboxamide
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Overview
Description
This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[3-(ACETYLAMINO)PHENYL]-2-HYDROXY-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Acetylation of the Amino Group: The acetylamino group is introduced by acetylating the amino group using acetic anhydride in the presence of a base like pyridine.
Coupling Reactions: The final step involves coupling the acetylamino phenyl group with the hydroxyquinoline carboxamide through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~4~-[3-(ACETYLAMINO)PHENYL]-2-HYDROXY-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxy group using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: The acetylamino group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, EDCI, HOBt
Major Products
Oxidation: Quinoline ketones
Reduction: Quinoline alcohols
Substitution: Substituted quinoline derivatives
Scientific Research Applications
N~4~-[3-(ACETYLAMINO)PHENYL]-2-HYDROXY-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N4-[3-(ACETYLAMINO)PHENYL]-2-HYDROXY-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydroxy and acetylamino groups play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Azithromycin Related Compound H: Contains a similar acetylamino group but differs in its overall structure and biological activity.
N-(4-aminophenyl)acetamide: Shares the acetylamino phenyl group but lacks the quinoline core.
Uniqueness
N~4~-[3-(ACETYLAMINO)PHENYL]-2-HYDROXY-4-QUINOLINECARBOXAMIDE is unique due to its combination of a quinoline core with both hydroxy and acetylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C18H15N3O3 |
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Molecular Weight |
321.3 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C18H15N3O3/c1-11(22)19-12-5-4-6-13(9-12)20-18(24)15-10-17(23)21-16-8-3-2-7-14(15)16/h2-10H,1H3,(H,19,22)(H,20,24)(H,21,23) |
InChI Key |
MCPMPUGIGMFBHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
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